[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Description
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS: 282523-11-9) is a pyrazole derivative with the molecular formula C₆H₆ClF₃N₂O and a molecular weight of 214.58 . Its structure features a pyrazole core substituted with a chlorine atom at position 5, a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a hydroxymethyl (-CH₂OH) group at position 2.
Properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZKEABMLECRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanal or [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new products and processes.
Mechanism of Action
The mechanism of action of [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues in the Pyrazole-Oxadiazole Series
Pyrazole-oxadiazole hybrids are widely studied for their antibacterial and antifungal properties. Key analogues include:
Key Findings :
- The position of the -CF₃ group significantly impacts bioactivity. Moving -CF₃ from position 5 (compound 5A) to 3 (compound 5B) reduced antibacterial efficacy against Xanthomonas citri (Xac) by over 4-fold .
- Substituting phenyl with methyl (as in 5B) further diminishes activity, highlighting the importance of aromatic groups for target binding .
Derivatives with Varied Substituents
Six oxadiazole derivatives () demonstrate how substituents alter physical and chemical properties:
| Compound ID | Substituent (Oxadiazole) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromobenzylthio | 113–114 | 83.3 |
| 2 | Acetonitrile-thio | 81–82 | 27.7 |
| 3 | Allylthio | 77–78 | 78.4 |
| 4 | 2-Chlorothiazol-5-ylmethylthio | 94–95 | 81.3 |
| 5 | 6-Chloropyridin-3-ylmethylthio | 111–112 | 79.9 |
| 6 | 2-Fluorobenzylthio | 101–101 | 78.2 |
Key Findings :
- Bulkier substituents (e.g., bromobenzylthio) correlate with higher melting points and yields, suggesting improved crystallinity and stability .
- Electron-withdrawing groups (e.g., chlorothiazole) enhance thermal stability compared to electron-donating groups (e.g., allylthio) .
Functional Group Modifications
Methanol vs. Carbaldehyde Derivatives
- Target Compound : The hydroxymethyl group enables hydrogen bonding and solubility in polar solvents .
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde : Replacing -CH₂OH with a carbaldehyde group (-CHO) increases electrophilicity, making it reactive in nucleophilic additions (e.g., forming oximes or hydrazones) .
Sulfanyl and Benzamide Derivatives
- 4-Chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzamide : The benzamide moiety expands π-π stacking capabilities, critical for enzyme inhibition .
Bioactivity Trends
Biological Activity
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS No. 282523-11-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H4ClF3N2O
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves reactions with sodium hydroxide and hydrogen peroxide under controlled conditions. For instance, one method includes the reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-4-pyrazolecarboxaldehyde with sodium hydroxide in an aqueous solution at elevated temperatures, yielding the desired product with significant purity levels .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory compound, and antibacterial agent.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound could inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Properties
Pyrazole derivatives have shown promise as anti-inflammatory agents. In vitro studies demonstrated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies and Research Findings
Several studies have focused on the broader class of pyrazole derivatives, providing insights into their pharmacological profiles:
Q & A
Q. What are the key synthetic routes for [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, and what intermediates are critical to its preparation?
The compound is likely synthesized via reduction of its aldehyde precursor, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (melting point: 41–43°C) . This aldehyde is prepared through a two-step process: (1) reaction of 3-bromo-5-chloropyrazole with trifluoromethyl chloride to form 3-(trifluoromethyl)-5-chloropyrazole, followed by (2) condensation with formaldehyde under alkaline conditions . Reduction of the aldehyde group (e.g., using NaBH₄) yields the methanol derivative. Key intermediates include the trifluoromethylated pyrazole core and the aldehyde precursor, which require rigorous purification via recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- ¹H/¹³C NMR spectroscopy : To confirm the presence of the methanol (-CH₂OH) group and trifluoromethyl (-CF₃) substituents. For example, the aldehyde precursor shows a characteristic CHO proton signal at δ 9.86 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for derivatives) .
- Melting point analysis : Consistency with literature values (e.g., 41–43°C for the aldehyde intermediate) .
- HPLC : For assessing purity, especially in derivatives used in bioactivity studies .
Q. What safety precautions are essential when handling this compound?
- Ventilation : Required to avoid inhalation of vapors/dust due to irritant properties (R36/37/38 risk code) .
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound to enhance bioactivity, and what analytical challenges arise?
- Derivatization approaches :
- Ether/ester formation : Reacting the methanol group with electrophiles (e.g., alkyl halides) to generate ethers .
- Oxadiazole synthesis : Condensation with thiosemicarbazides to form 1,3,4-oxadiazole derivatives, as demonstrated for related pyrazole-based compounds (e.g., 83.3% yield for 2-((4-bromobenzyl)thio)-5-(pyrazol-4-yl)-1,3,4-oxadiazole) .
- Challenges :
- Regioselectivity : Ensuring reactions occur at the methanol group rather than the electron-deficient pyrazole ring.
- Purification : Separating derivatives with similar polarities (e.g., via preparative HPLC or fractional crystallization) .
Q. How can mechanistic studies resolve contradictions in spectroscopic data for derivatives?
- Case example : Discrepancies in ¹H NMR chemical shifts for derivatives may arise from conformational flexibility or solvent effects. For instance, tert-butyl carbamates of pyrazole derivatives show distinct splitting patterns depending on steric hindrance .
- Resolution strategies :
- Variable-temperature NMR : To identify dynamic effects .
- X-ray crystallography : For unambiguous structural confirmation (e.g., ORTEP-3 software for molecular visualization) .
Q. What methodologies are used to evaluate the biological activity of derivatives in preclinical studies?
- Antiproliferative assays : Derivatives like 1,9-diheteroarylnona-1,3,6,8-tetraen-5-ones are tested against cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
- Enzyme inhibition studies : For targets like carbonic anhydrase or MCT1, using fluorogenic substrates or radiolabeled ligands (e.g., AZD-3965 as a reference MCT1 inhibitor) .
- ADME profiling : Assessing metabolic stability (e.g., microsomal incubation) and permeability (Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
